IBUPROFEN LYSINE

Beschreibung

Eigenschaften

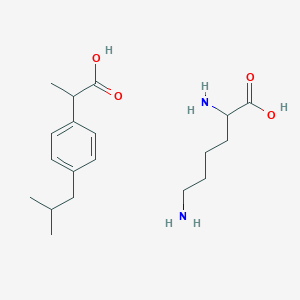

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHXIUAEPKVVII-ZSCHJXSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024433 |

Source

|

| Record name | Ibuprofen lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57469-77-9 |

Source

|

| Record name | Ibuprofen lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57469-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen lysine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057469779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibuprofen lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine mono[4-isobutyl-α-methylbenzeneacetate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUPROFEN LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N01ORX9D6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Ibuprofen Lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen, a cornerstone nonsteroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties. The lysine salt of ibuprofen, ibuprofen lysine, has been formulated to enhance the pharmacokinetic profile of the parent compound, aiming for a more rapid onset of therapeutic action. This technical guide provides an in-depth exploration of the mechanism of action of this compound, from its molecular interactions to its clinical implications. It details the pharmacodynamic basis of cyclooxygenase (COX) inhibition, presents comparative pharmacokinetic data, outlines key experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins involved in pain, inflammation, and fever. Standard ibuprofen, an acid, has poor aqueous solubility, which can delay its absorption and, consequently, the onset of its analgesic effect. This compound is a salt formulation that significantly improves the water solubility of ibuprofen, facilitating faster dissolution and more rapid absorption from the gastrointestinal tract. This guide delineates the synergistic relationship between ibuprofen and lysine, where lysine enhances the bioavailability of ibuprofen without altering its fundamental mechanism of action.

Pharmacodynamics: The Core Mechanism of COX Inhibition

The therapeutic effects of ibuprofen are mediated through the reversible inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate physiological and pathophysiological processes.

-

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2.

By inhibiting COX-1 and COX-2, ibuprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation. The lysine component of this compound does not contribute to the pharmacodynamic action but serves to improve the pharmacokinetic properties of ibuprofen.

Cyclooxygenase (COX) Inhibition Data

The inhibitory potency of ibuprofen against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not separately determined as the active moiety is ibuprofen, the following table summarizes the known IC50 values for ibuprofen.

| Enzyme | IC50 (µM) | Reference |

| COX-1 | 1.3 - 4.8 | |

| COX-2 | 80 ± 20 |

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway: The Arachidonic Acid Cascade

The anti-inflammatory action of this compound is a direct consequence of its interference with the arachidonic acid signaling cascade. The following diagram illustrates the pathway and the point of inhibition by ibuprofen.

Pharmacokinetics: The Advantage of the Lysine Salt

The primary advantage of this compound over standard ibuprofen lies in its pharmacokinetic profile, specifically its rapid absorption. The increased aqueous solubility of the lysine salt allows for faster dissolution in the gastrointestinal tract, leading to a quicker attainment of therapeutic plasma concentrations.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters from studies comparing this compound and ibuprofen acid, primarily in a fasted state.

| Parameter | This compound | Ibuprofen Acid | Reference |

| Tmax (median, hours) | 0.50 - 0.75 | 1.50 - 1.88 | |

| Cmax (mean, µg/mL) | ~31.0 | Varies, generally lower at early time points | |

| AUC (Area Under the Curve) | Comparable to Ibuprofen Acid | Comparable to this compound | |

| Tlag (Time to start of absorption, min) | 3.3 | 10.9 |

Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. AUC: A measure of total drug exposure. Tlag: Lag time before absorption begins.

It is important to note that the pharmacokinetic advantage of this compound is most pronounced in the fasted state. When taken with food, which delays gastric emptying, the differences in Tmax between this compound and ibuprofen acid are diminished.

Experimental Protocols

In Vitro COX Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the IC50 values of a compound against COX-1 and COX-2.

Objective: To measure the concentration of the test compound (ibuprofen) required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compound (ibuprofen) dissolved in a suitable solvent (e.g., DMSO).

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Heme cofactor.

-

Detection method for prostaglandin production (e.g., Prostaglandin E2 (PGE2) EIA kit).

-

Microplate reader.

Methodology:

-

Enzyme Preparation: The COX-1 and COX-2 enzymes are pre-incubated with heme and the reaction buffer at a specified temperature (e.g., 37°C).

-

Inhibitor Addition: A range of concentrations of the test compound (ibuprofen) are added to the enzyme preparations and incubated for a defined period to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a set incubation time, the reaction is stopped, often by the addition of a strong acid.

-

Prostaglandin Quantification: The amount of PGE2 produced is quantified using an EIA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Pharmacokinetic Study Protocol (General Outline)

This protocol outlines a typical clinical study design to compare the pharmacokinetic profiles of this compound and ibuprofen acid.

Objective: To compare the rate and extent of absorption of ibuprofen from an this compound formulation versus an ibuprofen acid formulation in healthy volunteers.

Study Design:

-

Randomized, open-label, single-dose, two-period, crossover design.

-

Healthy adult male and female subjects.

-

Fasted conditions (e.g., overnight fast of at least 10 hours).

Methodology:

-

Subject Screening and Enrollment: Subjects are screened for eligibility based on inclusion and exclusion criteria and provide informed consent.

-

Randomization: Subjects are randomly assigned to a treatment sequence (e.g., Group 1: this compound then Ibuprofen Acid; Group 2: Ibuprofen Acid then this compound).

-

Dosing: In each study period, subjects receive a single oral dose of the assigned formulation with a standardized volume of water.

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after dosing (e.g., 0, 10, 20, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12 hours post-dose).

-

Washout Period: A sufficient washout period (e.g., 7 days) separates the two treatment periods to ensure complete elimination of the drug from the previous period.

-

Second Dosing Period: Subjects receive the alternate formulation in the second period, with the same blood sampling schedule.

-

Plasma Analysis: Plasma concentrations of ibuprofen are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated for each subject for each formulation using non-compartmental analysis.

-

Statistical Analysis: Statistical comparisons of the pharmacokinetic parameters between the two formulations are performed.

Clinical Implications and Conclusion

The primary mechanism of action of this compound is identical to that of standard ibuprofen, involving the non-selective inhibition of COX-1 and COX-2 enzymes. The key distinction and clinical advantage of the lysine salt formulation lie in its improved physicochemical properties, which translate to a more rapid absorption and a faster onset of analgesic action, particularly in fasted individuals. This makes this compound a valuable option for the treatment of acute pain conditions where rapid relief is desired. For researchers and drug development professionals, the formulation of ibuprofen as a lysine salt serves as a successful example of how optimizing the pharmacokinetic properties of a well-established drug can lead to tangible clinical benefits. Future research may continue to explore novel formulations of existing drugs to enhance their therapeutic profiles.

A Technical Deep Dive: Ibuprofen Lysine vs. Ibuprofen Free Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the comparative properties of ibuprofen lysine and ibuprofen free acid, providing a technical overview for professionals in pharmaceutical research and development. By examining their physicochemical, pharmacokinetic, and pharmacodynamic characteristics, this document aims to elucidate the key differences that influence formulation strategies and clinical outcomes.

Physicochemical Properties: The Foundation of Formulation

The salt form of an active pharmaceutical ingredient (API) can significantly alter its physical properties, impacting dissolution, absorption, and ultimately, bioavailability. Ibuprofen, a weak acid, is poorly soluble in the acidic environment of the stomach.[1][2] The formation of a salt, such as this compound, is a common strategy to enhance its aqueous solubility and dissolution rate.[2][3]

This compound is formed through an acid-base reaction between ibuprofen and L-lysine.[2] This hydrophilic salt readily dissociates in aqueous media, a stark contrast to the lipophilic nature of ibuprofen free acid.[2] This enhanced solubility is a critical factor in overcoming the dissolution-limited absorption of the free acid form.[2]

Table 1: Comparative Physicochemical Properties

| Property | This compound | Ibuprofen Free Acid | References |

| Solubility | Higher water solubility, dissolves quickly in acidic and neutral conditions. | Practically insoluble in water, with particularly slow dissolution in gastric pH. | [2][4] |

| Dissolution Rate | Faster dissolution rate. | Slower dissolution rate, which can be the rate-limiting step for absorption. | [2][5] |

Pharmacokinetics: The Body's Interaction with the Drug

The pharmacokinetic profiles of this compound and ibuprofen free acid reveal significant differences in their rates of absorption, which has direct implications for the onset of therapeutic action.

Absorption

The enhanced solubility and faster dissolution of this compound translate to more rapid absorption from the gastrointestinal tract compared to ibuprofen free acid, particularly under fasting conditions.[5][6][7][8] This leads to a quicker attainment of therapeutic plasma concentrations.

However, the presence of food can influence the absorption kinetics. Under fed conditions, the pharmacokinetic advantage of this compound may be less pronounced, with some studies showing comparable absorption rates to the free acid form.[7][9][10]

Bioavailability, Tmax, and Cmax

While the rate of absorption differs, the overall extent of absorption (bioavailability) for both forms is comparable, indicating that a similar amount of the drug ultimately reaches systemic circulation.[6][11][12] The key differences lie in the time to reach peak plasma concentration (Tmax) and the peak plasma concentration (Cmax) itself.

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | This compound | Ibuprofen Free Acid | References |

| Bioavailability (AUC) | High (Complete absorption reported as ~102.7%) | High (Generally considered to have good bioavailability) | [6][11][12] |

| Time to Peak Plasma Concentration (Tmax) | Significantly shorter (e.g., ~29-45 minutes under fasting conditions) | Longer (e.g., ~90 minutes under fasting conditions) | [1][6][13] |

| Peak Plasma Concentration (Cmax) | Generally higher | Generally lower | [5][8] |

Note: Tmax and Cmax values can vary depending on the specific formulation, dosage, and whether the drug is taken in a fasted or fed state.

Pharmacodynamics: The Drug's Effect on the Body

The fundamental mechanism of action for both this compound and ibuprofen free acid is the same. Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects through the non-selective, reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[14][15][16]

The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[15][16] The lysine component in this compound does not alter the intrinsic pharmacological activity of the ibuprofen molecule at the COX enzymes.[2][3]

While the mechanism is identical, the faster attainment of therapeutic concentrations with this compound may lead to a more rapid onset of analgesic effects, which can be advantageous in the treatment of acute pain.[5][8] However, some clinical studies have found no significant difference in the onset of analgesia or overall efficacy between the two forms in certain pain models.[1][9][17][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of this compound and ibuprofen free acid.

Solubility and Dissolution Testing

Objective: To determine and compare the solubility and dissolution rates of this compound and ibuprofen free acid in various media.

Methodology - Solubility:

-

Media Preparation: Prepare relevant physiological buffers (e.g., simulated gastric fluid pH 1.2, phosphate buffer pH 6.8) and purified water.[19][20]

-

Equilibrium Solubility: Add an excess amount of the test substance (this compound or ibuprofen free acid) to a known volume of the dissolution medium in a sealed container.[21]

-

Incubation: Agitate the samples at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[20][21]

-

Sampling and Analysis: Withdraw a sample, filter it to remove undissolved particles, and analyze the concentration of ibuprofen in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[20][21]

Methodology - Dissolution:

-

Apparatus: Utilize a standard dissolution apparatus, such as USP Apparatus 2 (paddle method).[21][22]

-

Media: Perform the test in various dissolution media, including those with different pH values (e.g., 1.2, 4.5, 6.8).[22]

-

Procedure: Place a known amount of the drug product (e.g., a tablet) in the dissolution vessel containing the pre-warmed medium (37°C) and start the rotation of the paddle at a specified speed (e.g., 50 rpm).[20][23]

-

Sampling: Withdraw samples at predetermined time intervals (e.g., 1, 3, 6, 15, 30 minutes).[22]

-

Analysis: Analyze the samples for ibuprofen concentration using a validated analytical method to determine the percentage of drug dissolved over time.[21]

In Vivo Pharmacokinetic Studies

Objective: To compare the pharmacokinetic profiles of this compound and ibuprofen free acid in human subjects.

Methodology:

-

Study Design: Conduct a randomized, crossover study with a sufficient washout period between treatments.[6][11]

-

Subjects: Recruit healthy, adult volunteers who have given informed consent.[6][11]

-

Drug Administration: Administer a single oral dose of either this compound or ibuprofen free acid to the subjects, typically after an overnight fast.[5][6]

-

Blood Sampling: Collect blood samples at predefined time points before and after drug administration (e.g., 0, 15, 30, 45, 60, 90 minutes, and then hourly for several hours).[6]

-

Plasma Analysis: Separate the plasma from the blood samples and determine the concentration of ibuprofen using a validated bioanalytical method, such as HPLC with UV or mass spectrometric detection.[6][11]

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including AUC, Cmax, and Tmax, from the plasma concentration-time data for each subject and treatment.

Visualizations

Ibuprofen's Mechanism of Action: The COX Inhibition Pathway

Caption: Ibuprofen inhibits COX-1 and COX-2, reducing prostaglandin synthesis.

Experimental Workflow for Comparative Pharmacokinetic Analysis

Caption: Crossover study design for comparing pharmacokinetic profiles.

Conclusion

The choice between this compound and ibuprofen free acid in drug development and formulation is primarily driven by the desired onset of action. This compound's superior aqueous solubility and faster dissolution rate lead to more rapid absorption and a shorter Tmax compared to the free acid form, particularly in a fasted state. This can be a significant advantage for indications where rapid pain relief is paramount. While the overall bioavailability and the fundamental mechanism of action remain the same, the pharmacokinetic differences are a key consideration for formulation scientists and clinicians. Further research may continue to explore the clinical relevance of these differences in various patient populations and pain models.

References

- 1. A Randomized, Double-Blind, Placebo-Controlled Trial of Ibuprofen Lysinate in Comparison to Ibuprofen Acid for Acute Postoperative Dental Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharma-journal.com [pharma-journal.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Ibuprofen - Wikipedia [en.wikipedia.org]

- 5. Therapeutically relevant differences in the pharmacokinetical and pharmaceutical behavior of ibuprofen lysinate as compared to ibuprofen acid. | Semantic Scholar [semanticscholar.org]

- 6. abidipharma.com [abidipharma.com]

- 7. Pharmacokinetic Properties of Ibuprofen (IBU) From the Fixed‐Dose Combination IBU/Caffeine (400/100 mg; FDC) in Comparison With 400 mg IBU as Acid or Lysinate Under Fasted and Fed Conditions—Data From 2 Single‐Center, Single‐Dose, Randomized Crossover Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutically relevant differences in the pharmacokinetical and pharmaceutical behavior of ibuprofen lysinate as compared to ibuprofen acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and absolute bioavailability of ibuprofen after oral administration of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and absolute bioavailability of ibuprofen after oral administration of this compound in man. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. ClinPGx [clinpgx.org]

- 15. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 16. news-medical.net [news-medical.net]

- 17. A Randomized, Double-Blind, Placebo-Controlled Trial of Ibuprofen Lysinate in Comparison to Ibuprofen Acid for Acute Postoperative Dental Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Comparative Studies on the Dissolution Profiles of Oral Ibuprofen Suspension and Commercial Tablets using Biopharmaceutical Classification System Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ptfarm.pl [ptfarm.pl]

- 22. Dissolution rates of over-the-counter painkillers: a comparison among formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Combined Use of Crystalline Sodium Salt and Polymeric Precipitation Inhibitors to Improve Pharmacokinetic Profile of Ibuprofen through Supersaturation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Ibuprofen Lysine: A Technical Guide

Abstract

Ibuprofen, a cornerstone non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties. Standard ibuprofen acid, however, exhibits poor aqueous solubility, which can delay its absorption and, consequently, the onset of therapeutic action. Ibuprofen lysine is a salt formulation developed to overcome this limitation. By combining ibuprofen with the amino acid L-lysine, the drug's solubility and dissolution rate are significantly enhanced, leading to more rapid absorption and faster attainment of therapeutic plasma concentrations. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications, with a focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.

Mechanism of Action

Pharmacodynamic Action: Cyclooxygenase Inhibition

The fundamental mechanism of action for this compound is identical to that of ibuprofen acid.[1][2] Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3][4] These enzymes are responsible for converting arachidonic acid, a fatty acid released from cell membranes, into prostaglandin H2 (PGH₂).[3][5] PGH₂ serves as a precursor for various prostanoids, including prostaglandins (PGE₂, PGF₂α), prostacyclin (PGI₂), and thromboxane A₂ (TXA₂).[3]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[6]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. Prostaglandins synthesized by COX-2 are key mediators of inflammation, pain, and fever.[4][5]

By inhibiting COX-1 and COX-2, ibuprofen reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation.[1][4] Its antipyretic effects are believed to stem from its action on the hypothalamus, leading to peripheral vasodilation and heat dissipation.[5]

Formulation Advantage: Role of Lysine

The key distinction of this compound lies in its physicochemical properties. Ibuprofen acid is poorly soluble in aqueous environments like the stomach.[7] The addition of the amino acid lysine creates a salt that is highly water-soluble.[2] Following oral administration, this compound rapidly dissociates into ibuprofen acid and lysine in the gastrointestinal tract.[1] This enhanced solubility facilitates a much quicker dissolution of the compound, allowing the active ibuprofen moiety to be absorbed more rapidly into the bloodstream.[1] This results in a faster onset of action compared to standard ibuprofen acid formulations, which is particularly advantageous for treating acute pain conditions.[1][2]

Pharmacokinetics

The primary pharmacokinetic advantage of this compound over ibuprofen acid is its accelerated rate of absorption, particularly under fasting conditions.[8][9] This leads to a shorter time to reach maximum plasma concentration (Tmax) and a higher peak plasma concentration (Cmax).[8][10] However, the overall drug exposure, measured by the area under the plasma concentration-time curve (AUC), remains comparable, indicating complete bioavailability.[10][11]

Data Presentation: Comparative Pharmacokinetics

The following table summarizes pharmacokinetic parameters from a single-dose, randomized, crossover study in healthy volunteers under fasting conditions.

| Parameter | This compound (400 mg) | Ibuprofen Acid (400 mg) |

| Tmax (median, h) | 0.50 | 1.88 |

| Cmax (mean, µg/mL) | 41.5 | 30.5 |

| AUC₀₋∞ (mean, µg·h/mL) | 108.5 | 108.6 |

| t½ (mean, h) | 2.3 | 2.5 |

| Data sourced from Weiser et al., 2019.[8][9] |

Absorption, Distribution, Metabolism, and Excretion

-

Absorption: As detailed, absorption is rapid and complete, with an absolute bioavailability of approximately 102.7%.[11] Food can delay the absorption of this compound, diminishing its rapid-onset advantage over ibuprofen acid.[8][9]

-

Distribution: Ibuprofen is highly bound to plasma proteins (approximately 99%).[12]

-

Metabolism: It undergoes extensive hepatic metabolism, primarily through hydroxylation and carboxylation via CYP2C9.[5]

-

Excretion: The inactive metabolites are primarily excreted by the kidneys. The elimination half-life is approximately 2-4 hours.[5]

Pharmacodynamics and Clinical Efficacy

While the mechanism is unchanged, the pharmacokinetic profile of this compound translates into a more rapid onset of analgesia. This is most evident in acute pain models.

Data Presentation: Clinical Efficacy in Postoperative Dental Pain

The third molar extraction model is a standard for assessing analgesic efficacy. The table below presents efficacy data from a randomized, double-blind, placebo-controlled trial. The primary endpoint, Total Pain Relief over 6 hours (TOTPAR), demonstrates the overall analgesic effect.

| Treatment Group (Single Dose) | N | TOTPAR at 6h (mean score) |

| This compound (400 mg) | 141 | 19.57 |

| Ibuprofen Acid (400 mg) | 139 | 19.96 |

| Placebo | 71 | 8.27 |

| Data sourced from a study in patients with acute postoperative dental pain. Both active treatments were significantly more effective than placebo (p<0.001). This compound was found to be non-inferior to ibuprofen acid in this study.[7][13] |

Although some studies show pharmacokinetic advantages, clinical trials in postoperative dental pain have concluded that a single dose of this compound is non-inferior, but not necessarily superior, to ibuprofen acid in terms of analgesic efficacy and onset of action.[7][13]

Safety and Tolerability

The safety profile of this compound is consistent with that of the NSAID class. Adverse effects are primarily related to the inhibition of COX-1 in the gastrointestinal tract.

| System Organ Class | Common Adverse Events |

| Gastrointestinal | Dyspepsia, nausea, vomiting, abdominal pain, risk of ulceration and hemorrhage (especially with chronic use) |

| Nervous System | Headache, dizziness |

| Skin | Rash, hypersensitivity reactions |

| Renal | Risk of reversible renal insufficiency in susceptible individuals |

| The adverse event profile is comparable to standard ibuprofen.[4][7] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacological studies. Below are outlines for two key experimental models used in the evaluation of this compound.

Clinical: Third Molar Extraction Pain Model

This model is considered the standard for evaluating the efficacy of acute analgesics.

-

Objective: To assess the analgesic efficacy, onset, and duration of action of a single oral dose of a test compound compared to a reference drug and/or placebo in patients with moderate to severe postoperative pain.

-

Methodology:

-

Patient Selection: Healthy adult patients scheduled for the surgical extraction of one or more impacted third molars are recruited.[14]

-

Study Design: A randomized, double-blind, parallel-group or crossover design is typically used.[7][15]

-

Procedure: Following surgery and dissipation of local anesthesia, patients who develop at least moderate pain (e.g., >40mm on a 100mm Visual Analog Scale) are randomized to receive a single dose of the study medication (e.g., this compound 400 mg, ibuprofen acid 400 mg, or placebo).[13]

-

Assessments: Patients assess their pain intensity and pain relief at baseline and at specified time points (e.g., 15, 30, 45, 60 minutes, and then hourly for 6-8 hours) using standard scales.[13]

-

Endpoints: Primary endpoints often include the sum of pain intensity differences over a set period (SPID) or total pain relief (TOTPAR). Secondary endpoints include time to perceptible and meaningful pain relief, and patient's global assessment of efficacy.[7][13]

-

Preclinical: Acetic Acid-Induced Writhing Test

This is a common in vivo model for screening peripheral analgesic activity.

-

Objective: To evaluate the peripheral analgesic effect of a test substance by measuring the reduction in visceral pain responses (writhes) induced by an irritant.

-

Methodology:

-

Animal Model: Mice are typically used.[16]

-

Grouping: Animals are divided into groups: a control group (vehicle), a standard group (known analgesic like diclofenac), and one or more test groups receiving different doses of the test substance (e.g., this compound).[17]

-

Administration: The test or standard drug is administered, often intraperitoneally (IP) or orally (PO), a set time (e.g., 30 minutes) before the pain induction.[16]

-

Induction of Writhing: A dilute solution of acetic acid (e.g., 0.7% or 1%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and hind limb extension).[16][17]

-

Observation: After a short latency period (e.g., 5 minutes), the number of writhes for each animal is counted over a defined observation period (e.g., 10-15 minutes).[16][17]

-

Endpoint: The analgesic effect is quantified as the percentage inhibition of writhing in the treated groups compared to the control group.

-

Conclusion

This compound represents a rational formulation strategy designed to enhance the therapeutic utility of a well-established NSAID. Its primary pharmacological advantage is a significantly accelerated absorption rate compared to ibuprofen acid, leading to a more rapid achievement of peak plasma concentrations. This is a direct result of the increased aqueous solubility conferred by the lysine salt. While the fundamental mechanism of COX inhibition and the overall safety profile remain unchanged, the improved pharmacokinetic profile makes this compound a valuable option for the management of acute pain where a rapid onset of analgesia is desired.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. ClinPGx [clinpgx.org]

- 4. news-medical.net [news-medical.net]

- 5. Ibuprofen - Wikipedia [en.wikipedia.org]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. A Randomized, Double-Blind, Placebo-Controlled Trial of Ibuprofen Lysinate in Comparison to Ibuprofen Acid for Acute Postoperative Dental Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic Properties of Ibuprofen (IBU) From the Fixed‐Dose Combination IBU/Caffeine (400/100 mg; FDC) in Comparison With 400 mg IBU as Acid or Lysinate Under Fasted and Fed Conditions—Data From 2 Single‐Center, Single‐Dose, Randomized Crossover Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic Properties of Ibuprofen (IBU) From the Fixed-Dose Combination IBU/Caffeine (400/100 mg; FDC) in Comparison With 400 mg IBU as Acid or Lysinate Under Fasted and Fed Conditions-Data From 2 Single-Center, Single-Dose, Randomized Crossover Studies in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physicochemical Characteristics and Pharmacokintics of this compound Salts [yakhak.org]

- 11. abidipharma.com [abidipharma.com]

- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 13. A Randomized, Double-Blind, Placebo-Controlled Trial of Ibuprofen Lysinate in Comparison to Ibuprofen Acid for Acute Postoperative Dental Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. JMIR Research Protocols - Efficacy of Ibuprofen Gargle for Postoperative Pain After Mandibular Third Molar Extraction: Protocol for a Phase II, Placebo-Controlled, Double-Blind, Randomized Crossover Trial [researchprotocols.org]

- 16. rjptsimlab.com [rjptsimlab.com]

- 17. saspublishers.com [saspublishers.com]

Ibuprofen Lysine's Cyclooxygenase Isoform Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) selectivity profile of ibuprofen lysine. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support research and development in the pharmaceutical sciences.

Core Principles: Ibuprofen and its Lysine Salt

Ibuprofen is a well-established nonsteroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects through the non-selective, reversible inhibition of both cyclooxygenase (COX) isoforms, COX-1 and COX-2.[1][2] The inhibition of COX-2 is primarily responsible for the therapeutic effects of NSAIDs, as it reduces the synthesis of prostaglandins involved in mediating inflammation, pain, and fever.[1][3] Conversely, the inhibition of the constitutively expressed COX-1 isoform can lead to undesirable side effects, such as gastrointestinal irritation, due to the disruption of prostaglandins that protect the stomach lining.[1][3]

This compound is a salt formulation of ibuprofen, where the amino acid lysine is combined with ibuprofen.[1][4] This formulation is designed to enhance the water solubility and, consequently, the absorption rate of ibuprofen, leading to a faster onset of action compared to standard ibuprofen acid.[4][5][6][7] It is crucial to note that the mechanism of action at the molecular level remains the same; this compound dissociates in vivo, and the ibuprofen moiety is the active pharmacological agent that inhibits the COX enzymes.[4] Therefore, the COX-1/COX-2 selectivity profile of this compound is fundamentally that of ibuprofen.

Quantitative Analysis of COX-1/COX-2 Inhibition

The selectivity of an NSAID for COX-1 versus COX-2 is typically quantified by determining the 50% inhibitory concentration (IC50) for each isoform. The ratio of these values (IC50 COX-2 / IC50 COX-1 or IC50 COX-1 / IC50 COX-2) provides a measure of the drug's selectivity. The following tables summarize the available quantitative data for ibuprofen and its lysine salt.

| Compound | Assay Type | Enzyme Source | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Ibuprofen | Human Monocyte Assay | Human | 12 | 80 | 0.15 | [8][9] |

| This compound | Not Specified | Not Specified | 13 | 370 | ~0.035 | [10][11] |

| (S)-(+)-Ibuprofen | Not Specified | Not Specified | 2.9 | 1.1 | 2.64 | |

| Ibuprofen | Human Whole Blood Assay | Human | - | - | IC50 COX-2/COX-1 = 3.3 | [12] |

Note on Selectivity Ratios: The method of calculating and expressing the selectivity ratio can vary between studies. A ratio less than 1 generally indicates a preference for COX-1 inhibition, while a ratio greater than 1 suggests selectivity for COX-2. It is essential to consider the specific calculation method used in each study when comparing data.

Experimental Protocols for Determining COX Selectivity

The determination of COX-1 and COX-2 inhibition and selectivity involves various in vitro assays. The two most common methods are the whole blood assay and the purified enzyme assay.

Human Whole Blood Assay

The human whole blood assay is considered to be of high physiological relevance as it measures COX inhibition in a cellular environment with endogenous enzymes and plasma proteins.[13]

Principle: This assay separately measures the activity of COX-1 in platelets and COX-2 in monocytes within the same whole blood sample.

-

COX-1 Activity: Measured by the production of thromboxane B2 (TxB2), a stable metabolite of thromboxane A2, which is synthesized by platelet COX-1 during blood clotting.[14]

-

COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) by monocytes after stimulation with an inflammatory agent, typically lipopolysaccharide (LPS), which induces COX-2 expression and activity.[12][14]

Detailed Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin) for the COX-2 assay, or no anticoagulant for the COX-1 assay.

-

COX-1 Assay (Thromboxane B2 Measurement):

-

Aliquots of whole blood are incubated with various concentrations of the test compound (ibuprofen or this compound) or vehicle control.

-

The blood is allowed to clot at 37°C for a defined period (e.g., 1 hour) to induce platelet aggregation and subsequent TxB2 production.

-

The reaction is stopped by placing the samples on ice and adding a COX inhibitor (e.g., indomethacin) to prevent further prostaglandin synthesis.

-

Serum is separated by centrifugation.

-

TxB2 levels in the serum are quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

COX-2 Assay (Prostaglandin E2 Measurement):

-

Aliquots of heparinized whole blood are incubated with a COX-1 selective inhibitor (e.g., low-dose aspirin) to block any constitutive COX-1 activity.[12]

-

The blood is then incubated with various concentrations of the test compound or vehicle control.

-

Lipopolysaccharide (LPS) is added to stimulate the monocytes and induce COX-2 expression and PGE2 synthesis. The incubation period is typically several hours (e.g., 5 to 24 hours) at 37°C.[12][15]

-

The reaction is stopped, and plasma is separated by centrifugation.

-

PGE2 levels in the plasma are quantified using ELISA or LC-MS/MS.[12]

-

-

Data Analysis:

-

Concentration-response curves are generated by plotting the percentage inhibition of TxB2 or PGE2 production against the concentration of the test compound.

-

The IC50 values for COX-1 and COX-2 are calculated from these curves.

-

Purified Enzyme Assay

This assay utilizes purified or recombinant COX-1 and COX-2 enzymes to determine the direct inhibitory effect of a compound on enzyme activity.[16]

Principle: The activity of the purified COX enzyme is measured by detecting the consumption of a substrate or the formation of a product. A common method is to monitor the initial step of the cyclooxygenase reaction, the conversion of arachidonic acid to prostaglandin G2 (PGG2), or the subsequent peroxidase-mediated reduction to prostaglandin H2 (PGH2).

Detailed Methodology:

-

Enzyme Preparation: Purified ovine or recombinant human COX-1 and COX-2 enzymes are used.

-

Reaction Mixture Preparation: A reaction buffer (e.g., Tris-HCl buffer, pH 8.0) is prepared containing necessary co-factors such as hematin and a reducing agent like L-epinephrine or glutathione.[16]

-

Incubation with Inhibitor: The purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound (ibuprofen or this compound) or vehicle control for a specified time at a controlled temperature (e.g., 37°C).[16]

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[16]

-

Measurement of Enzyme Activity: The enzyme activity can be measured using several methods:

-

Oxygen Consumption: The rate of oxygen uptake during the cyclooxygenase reaction is monitored using an oxygen electrode.

-

Spectrophotometric/Fluorometric Methods: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate.[17]

-

Product Quantification: The amount of a specific prostaglandin (e.g., PGE2) produced is quantified using ELISA or LC-MS/MS after stopping the reaction.[16]

-

-

Data Analysis:

-

The initial reaction rates are determined for each concentration of the inhibitor.

-

Concentration-response curves are generated by plotting the percentage inhibition of enzyme activity against the inhibitor concentration.

-

The IC50 values for COX-1 and COX-2 are calculated from these curves.

-

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental procedures can aid in understanding the mechanism of action and the methods used for selectivity determination.

Caption: The COX pathway, illustrating the roles of COX-1 and COX-2 and ibuprofen's inhibitory action.

Caption: A generalized workflow for determining the COX-1/COX-2 selectivity of an inhibitor.

Conclusion

Ibuprofen, and by extension this compound, is a non-selective inhibitor of both COX-1 and COX-2 enzymes. The available quantitative data, primarily from in vitro human whole blood and monocyte assays, indicate a slight preference for COX-1 inhibition under certain experimental conditions. The lysine salt formulation of ibuprofen primarily serves to improve its pharmacokinetic profile by facilitating more rapid absorption, without altering its fundamental pharmacodynamic mechanism of COX inhibition. For researchers and drug development professionals, understanding the nuances of the experimental protocols used to determine COX selectivity is critical for the accurate interpretation of inhibitory data and for the design of future studies.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. news-medical.net [news-medical.net]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Therapeutically relevant differences in the pharmacokinetical and pharmaceutical behavior of ibuprofen lysinate as compared to ibuprofen acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutically relevant differences in the pharmacokinetical and pharmaceutical behavior of ibuprofen lysinate as compared to ibuprofen acid. | Semantic Scholar [semanticscholar.org]

- 7. abidipharma.com [abidipharma.com]

- 8. pedworld.ch [pedworld.ch]

- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Enantiomers of Ibuprofen Lysine: A Technical Guide to Stereospecific Activity

For Immediate Release

A comprehensive analysis of the stereoisomers of ibuprofen lysine, detailing their distinct pharmacological activities, pharmacokinetic profiles, and the underlying biochemical pathways. This guide is intended for researchers, scientists, and professionals in drug development.

Ibuprofen, a cornerstone of nonsteroidal anti-inflammatory drugs (NSAIDs), is a chiral molecule that exists as two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. While administered as a racemic mixture, its therapeutic effects are predominantly attributed to the (S)-(+)-enantiomer.[1] The lysine salt of ibuprofen is utilized to enhance the drug's solubility and absorption.[2][3] This technical guide provides an in-depth exploration of the individual enantiomers of this compound, their mechanisms of action, and the experimental methodologies used to characterize them.

Core Concepts: Stereoselectivity in Ibuprofen's Action

The anti-inflammatory, analgesic, and antipyretic properties of ibuprofen stem from its inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[4][5] The two primary isoforms of this enzyme, COX-1 and COX-2, are both inhibited by ibuprofen.[4] However, this inhibition is stereoselective, with (S)-(+)-ibuprofen being a significantly more potent inhibitor of both COX-1 and COX-2 than its (R)-(-)-counterpart.[4][6][7]

The (R)-(-)-enantiomer is not merely an inactive component. In vivo, it undergoes a unidirectional chiral inversion to the active (S)-(+)-enantiomer, contributing to the overall therapeutic effect of racemic ibuprofen.[5][8] This metabolic conversion is a key factor in the pharmacokinetic profile of ibuprofen.[8]

Quantitative Analysis: Pharmacodynamics and Pharmacokinetics

The following tables summarize the key quantitative data on the activity and pharmacokinetic parameters of ibuprofen's enantiomers.

Table 1: In Vitro Inhibitory Activity of Ibuprofen Enantiomers against COX Enzymes

| Enantiomer | Target Enzyme | IC50 (μM) |

| (S)-(+)-Ibuprofen | COX-1 | 2.1[8][9] |

| COX-2 | 1.6[8][9] | |

| (R)-(-)-Ibuprofen | COX-1 | 34.9[8][9] |

| COX-2 | > 250 (no significant inhibition)[8][9] |

Table 2: Pharmacokinetic Parameters of Ibuprofen Enantiomers and Racemate (Oral Administration)

| Parameter | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen | Racemic Ibuprofen |

| tmax (h) | ~1-2 | ~1-2 | ~1-2[8] |

| Cmax (mg/L) | Variable | Variable | Variable[10] |

| AUC (mg·h/L) | Variable | Variable | Variable[10] |

| t1/2 (h) | ~1-3 | ~1-3 | ~1-3[8] |

| Chiral Inversion | N/A | ~50-65% to (S)-form[8] | ~50-65% of (R)-form to (S)-form[8] |

Note: Cmax and AUC are highly dose-dependent. tmax can be as low as 45 minutes for this compound formulations.[2][3]

Signaling Pathways and Mechanisms

The primary signaling pathway affected by ibuprofen is the arachidonic acid cascade. By inhibiting COX-1 and COX-2, ibuprofen prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins and thromboxanes.[4]

In addition to COX inhibition, research suggests that ibuprofen may have other mechanisms of action, including the scavenging of reactive oxygen species and potential interactions with the endocannabinoid system.[4][8]

Experimental Protocols

Chiral Separation of Ibuprofen Enantiomers by High-Performance Liquid Chromatography (HPLC)

A common method for separating and quantifying the enantiomers of ibuprofen involves chiral HPLC.

Objective: To separate and quantify (S)-(+)-ibuprofen and (R)-(-)-ibuprofen in a given sample.

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Kromasil CHI-TBB, Chiralcel OJ-R, or a chiral OVM column)[11][12][13]

-

Mobile phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., ethanol or acetonitrile)[12][13]

-

Ibuprofen standard solutions (racemic, (S)-(+), and (R)-(-))

-

Sample for analysis

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the aqueous buffer and organic modifier in a specific ratio. The pH of the aqueous phase may need to be adjusted to optimize separation.[12]

-

Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Standard Injection: Inject known concentrations of the standard solutions to determine the retention times for each enantiomer and to generate a calibration curve.

-

Sample Preparation: Dissolve the sample containing ibuprofen in the mobile phase.

-

Sample Injection: Inject the prepared sample into the HPLC system.

-

Data Acquisition and Analysis: Monitor the eluent at a specific wavelength (e.g., 220 nm or 264 nm) and record the chromatogram.[12][14] The concentration of each enantiomer in the sample is determined by comparing the peak areas to the calibration curve.

In Vitro COX Inhibition Assay

This assay is used to determine the inhibitory potency (IC50) of ibuprofen enantiomers against COX-1 and COX-2.

Objective: To measure the concentration of each ibuprofen enantiomer required to inhibit 50% of the activity of COX-1 and COX-2.

Materials:

-

Isolated COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Ibuprofen enantiomer solutions at various concentrations

-

Assay buffer

-

Detection system to measure prostaglandin production (e.g., Enzyme Immunoassay (EIA) for PGE2 or Thromboxane B2)[9]

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.

-

Incubation: In separate reaction vessels, pre-incubate the enzyme with different concentrations of the ibuprofen enantiomer or a vehicle control.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Termination of Reaction: Stop the reaction after a specific time.

-

Quantification of Prostaglandin: Measure the amount of prostaglandin produced in each reaction vessel using a suitable detection method.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

Conclusion

The therapeutic efficacy of this compound is a result of the complex interplay between its two enantiomers. The (S)-(+)-enantiomer is the primary active component, potently inhibiting both COX-1 and COX-2 enzymes. The (R)-(-)-enantiomer, while significantly less active, serves as a prodrug through its in vivo conversion to the (S)-(+)-form. A thorough understanding of the stereospecific properties of ibuprofen is critical for the development of more effective and safer anti-inflammatory therapies. This guide provides a foundational understanding of these principles for professionals in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. abidipharma.com [abidipharma.com]

- 3. Pharmacokinetics and absolute bioavailability of ibuprofen after oral administration of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Ibuprofen - Wikipedia [en.wikipedia.org]

- 6. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Cyclooxygenase‐1 and ‐2 by R(‐)‐ and S(+)‐Ibuprofen | Semantic Scholar [semanticscholar.org]

- 8. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of ibuprofen enantiomers and its coenzyme A thioesters on human prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preliminary pharmacokinetic study of ibuprofen enantiomers after administration of a new oral formulation (ibuprofen arginine) to healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 13. asianpubs.org [asianpubs.org]

- 14. Stereoselective pharmacokinetics of ibuprofen and its lysinate from suppositories in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Aqueous Solubility of Ibuprofen Lysine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aqueous solubility of ibuprofen lysine. The inclusion of the lysine salt significantly enhances the solubility of ibuprofen, a critical factor for rapid absorption and onset of action. This document details quantitative solubility data, experimental protocols for solubility determination, and the key factors influencing the solubility of this active pharmaceutical ingredient (API).

Executive Summary

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is characterized by its poor water solubility. The formation of a salt with the amino acid L-lysine creates this compound, a compound with markedly improved aqueous solubility. This enhancement is crucial for the formulation of oral and parenteral dosage forms where rapid dissolution and bioavailability are desired. This guide consolidates available data on the solubility of this compound in various aqueous media, outlines the methodologies for its determination, and explores the influence of pH and other factors on its solubility profile.

Quantitative Solubility Data

The aqueous solubility of this compound has been reported in several studies. The data is summarized below for easy comparison.

| Solvent/Aqueous Solution | Temperature | pH | Solubility | Molar Concentration | Reference |

| Water | Not Specified | Not Specified | 71 mg/mL | 201.43 mM | [1][2] |

| Sterile Water (pyrogen-free) | Room Temperature | Not Specified | Stable in solution for 15 days | Not Specified | [] |

| 0.9% Sodium Chloride | Room Temperature | Not Specified | Stable in solution for 15 days | Not Specified | [] |

| 5% Dextrose Solution | Room Temperature | Not Specified | Stable in solution for 15 days | Not Specified | [] |

| Phosphate Buffer | 37°C | 7.4 | Ibuprofen solubility increased with lysine | Not Specified | [4][5] |

| Citrate Buffer | 37°C | 6.0 | Ibuprofen solubility increased with lysine | Not Specified | [4] |

| Hydrochloric Acid Buffer | 37°C | 1.2 | Ibuprofen solubility increased with lysine | Not Specified | [5] |

Note: The solubility of ibuprofen itself is significantly lower, particularly in acidic conditions. For instance, at 37°C, the solubility of ibuprofen is reported to be 0.038 mg/cm³ at pH 1 and increases with pH. The lysine salt form dramatically improves this solubility profile across various pH levels.[6][7]

Factors Influencing Solubility

The primary factor governing the solubility of this compound in aqueous solutions is the formation of the salt itself, which leads to a faster onset of action compared to standard ibuprofen formulations.[8] The presence of the hydrophilic amino acid, lysine, as a counter-ion significantly increases the water solubility of the otherwise hydrophobic ibuprofen molecule.[8][9]

pH

The pH of the aqueous medium plays a crucial role in the solubility of ibuprofen and its salts. While ibuprofen is a weak acid with poor solubility in acidic environments, the formation of the lysine salt enhances its solubility across a broader pH range. Studies have shown that increasing the concentration of basic amino acids like lysine increases the pH of the solution, which in turn increases the solubility of ibuprofen.[10]

Temperature

While specific studies on the temperature dependence of this compound solubility are not extensively detailed in the provided results, general principles of solubility suggest that for most solids, solubility increases with temperature. However, the stability of the compound at different temperatures must also be considered. This compound for injection should be stored at a controlled room temperature of 20º to 25ºC (68º to 77ºF).[11]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the aqueous solubility of this compound. The most common and reliable method is the saturation shake-flask method. Other instrumental techniques like Inverse Gas Chromatography (IGC) and theoretical approaches such as the extended Hansen's solubility approach have also been utilized to evaluate its solubility parameters.[12][13][14][15][16][17]

Saturation Shake-Flask Method

This is a classic and widely used method for determining equilibrium solubility.[5][18]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired aqueous medium (e.g., purified water, buffer of a specific pH) in a sealed container, such as a glass flask or vial.[18]

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][19] The pH of the suspension should be verified after the addition of the compound and at the end of the experiment.[18]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution. This can be achieved by centrifugation or filtration (e.g., using a 0.45 μm filter).[19]

-

Quantification: The concentration of dissolved this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry.[5][18][20][21][22]

-

Replicates: The experiment should be performed in triplicate or more to ensure the reliability of the results.[23]

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise and accurate method for determining the concentration of this compound in solution.[9][20][22]

Typical HPLC Parameters:

-

Column: A reverse-phase column, such as a C18 column, is commonly used.[22]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is typically used. The exact ratio and pH of the mobile phase are optimized for the separation.[22][24]

-

Detection: A UV detector is used, with the wavelength set to an absorbance maximum for ibuprofen (e.g., around 220 nm).[22]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standard solutions of known concentrations.[20]

Visualizations

Logical Relationship of Solubility Enhancement

The following diagram illustrates the fundamental principle behind the enhanced solubility of this compound compared to ibuprofen.

Caption: Salt formation of ibuprofen with lysine enhances aqueous solubility.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps involved in the saturation shake-flask method for determining the solubility of this compound.

Caption: Workflow for the saturation shake-flask solubility determination method.

Conclusion

This compound demonstrates significantly enhanced aqueous solubility compared to its parent compound, ibuprofen. This property is fundamental to its rapid absorption and therapeutic efficacy. The solubility is influenced by factors such as pH and the composition of the aqueous medium. Standardized experimental protocols, primarily the saturation shake-flask method coupled with HPLC analysis, provide reliable and reproducible solubility data. This technical guide serves as a valuable resource for researchers and formulation scientists working with this compound, providing the necessary data and methodologies to support further development and application.

References

- 1. This compound | CAS:57469-77-9 | COX inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | 57469-77-9 [chemicalbook.com]

- 4. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 5. Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]

- 7. Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. HPLC Method for Determination of Lysine in this compound Composition | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 20. pharmaguru.co [pharmaguru.co]

- 21. ijarsct.co.in [ijarsct.co.in]

- 22. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 23. who.int [who.int]

- 24. ukaazpublications.com [ukaazpublications.com]

Unveiling the Solid-State Architecture of Ibuprofen Lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of ibuprofen lysine, a salt formed between the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the amino acid lysine. Understanding the solid-state properties of this active pharmaceutical ingredient (API) is crucial for controlling its physicochemical characteristics, such as solubility, stability, and bioavailability, which are critical aspects of drug development and manufacturing.

Crystallographic Data of this compound Polymorphs

This compound is known to exist in at least two polymorphic forms, designated as Form I (IBL-I) and Form II (IBL-II). Form I is the stable form at room temperature, which undergoes a reversible phase transition to Form II at elevated temperatures. The crystallographic data for both forms, as determined by X-ray powder diffraction (XRPD), are summarized below.[1]

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | Form I (IBL-I) | Form II (IBL-II) |

| Chemical Formula | C₁₉H₃₂N₂O₄ | C₁₉H₃₂N₂O₄ |

| Formula Weight ( g/mol ) | 352.47 | 352.47 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| a (Å) | 10.59 | 10.75 |

| b (Å) | 12.01 | 12.05 |

| c (Å) | 8.44 | 8.49 |

| β (°) | 108.9 | 110.4 |

| Volume (ų) | 1014.5 | 1029.9 |

Source: Vladiskovic, C., & Masciocchi, N. (2015). Reversibly changing a painkiller structure: A hot topic for a cold case—this compound salt. Journal of Pharmaceutical and Biomedical Analysis, 107, 394-402.[1]

Experimental Protocols

The characterization of the polymorphic forms of this compound involves several analytical techniques. The key experimental protocols are detailed below.

Crystallization

The this compound salt is synthesized and crystallized to obtain a solid form suitable for analysis. A typical synthesis involves dissolving lysine in purified water to create a solution, and separately dissolving ibuprofen in ethanol.[1] The two solutions are then mixed and reacted. The resulting product is crystallized, often through cooling, to yield white or off-white crystals of this compound.[1] The specific enantiomeric forms, such as (S)-ibuprofen-(S)-lysine, can be obtained through preferential crystallization techniques.

Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal behavior of this compound and to identify phase transitions between its polymorphic forms.

-

Instrument: Mettler-Toledo 822e calorimeter.[1]

-

Sample Preparation: 3-6 mg of the this compound sample is weighed into an aluminum pan with a pierced lid.[1]

-

Methodology: The sample is heated at a constant rate of 10 °C/min under a nitrogen atmosphere with a flow rate of 80 ml/min.[1] The temperature is typically ramped from room temperature (e.g., 30 °C) to a temperature above the expected thermal events (e.g., 300 °C).[1] The heat flow to or from the sample is measured as a function of temperature, revealing endothermic or exothermic events such as phase transitions and melting.

X-ray Powder Diffraction (XRPD)

XRPD is the primary technique used to determine the crystal structure of this compound. The diffraction pattern serves as a unique "fingerprint" for each polymorphic form.

-

Sample Preparation: The crystalline powder of this compound is gently packed into a sample holder.

-

Data Collection: A diffractogram is obtained by exposing the sample to a monochromatic X-ray beam and measuring the intensity of the diffracted X-rays at various angles (2θ). The data is collected over a specific angular range to capture all the characteristic diffraction peaks.

-

Structure Solution and Refinement: The crystal structures of the different polymorphic forms are solved from the powder diffraction data using advanced computational methods. This involves indexing the diffraction peaks to determine the unit cell parameters and space group, followed by structure solution and Rietveld refinement to determine the atomic positions within the crystal lattice.

Structural Analysis and Molecular Conformation

The crystal structures of both Form I and Form II of this compound are similar in terms of molecular conformation and crystal packing. The ibuprofen and lysine molecules are linked through ionic interactions and hydrogen bonds. The reversible phase transition between the two forms is attributed to subtle changes in the crystal packing and intermolecular interactions driven by temperature.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound crystals.

Caption: A flowchart illustrating the key stages in the synthesis and structural analysis of this compound crystals.

Logical Relationship of Polymorphic Forms

The relationship between the two polymorphic forms of this compound can be visualized as a temperature-dependent equilibrium.

Caption: The reversible, temperature-driven phase transition between Form I and Form II of this compound.

References

The Use of Ibuprofen Lysine for Patent Ductus Arteriosus (PDA) in Neonates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Patent Ductus Arteriosus (PDA), the persistent postnatal patency of the fetal ductus arteriosus, is a significant cause of morbidity and mortality in premature neonates. The mainstay of pharmacological therapy involves the use of cyclooxygenase (COX) inhibitors to reduce prostaglandin synthesis, which is critical for maintaining ductal patency. For years, indomethacin was the standard of care, but concerns regarding its adverse effects on cerebral, renal, and mesenteric blood flow prompted the search for alternatives. Ibuprofen lysine (NeoProfen®), a non-steroidal anti-inflammatory drug (NSAID), has emerged as an effective and often preferred alternative. This technical guide provides an in-depth overview of the mechanism of action, clinical pharmacology, efficacy, and safety of this compound for the treatment of PDA in neonates, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The ductus arteriosus is a fetal blood vessel that shunts blood from the pulmonary artery to the aorta, bypassing the non-functional fetal lungs. Its patency in utero is actively maintained by high circulating levels of prostaglandins, particularly Prostaglandin E2 (PGE2).[1] After birth, a rise in oxygen tension and a sharp drop in circulating prostaglandins lead to the constriction and eventual closure of the ductus. In premature infants, this process is often delayed, resulting in a persistent PDA.

Ibuprofen's primary mechanism of action in closing a PDA is the inhibition of prostaglandin synthesis.[2] It is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins, including PGE2.[3][4] By blocking COX-1 and COX-2, ibuprofen reduces the synthesis of PGE2, thereby removing the primary stimulus for ductal vasodilation and allowing for vasoconstriction and closure.[1]

Prostaglandin E2 (PGE2) Signaling Pathway in the Ductus Arteriosus

PGE2 maintains ductal patency by binding to its G-protein coupled receptors on the smooth muscle cells of the ductus, primarily the EP4 receptor.[5][6] This binding initiates a signaling cascade that leads to smooth muscle relaxation.

-

Activation of EP4 Receptor: PGE2 binds to the EP4 receptor.

-

Gs Protein Activation: The activated EP4 receptor stimulates the Gs alpha subunit of its associated G-protein.

-

Adenylyl Cyclase Activation: Gs-alpha activates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).

-

PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates downstream targets, leading to a decrease in intracellular calcium and ultimately, vasodilation and patency of the ductus arteriosus.[6]

Ibuprofen's inhibition of COX enzymes occurs upstream of this pathway, preventing the formation of PGE2 and thus interrupting the entire signaling cascade that maintains ductal patency.

Quantitative Data: Efficacy and Safety

Clinical trials have consistently demonstrated that this compound is as effective as indomethacin for PDA closure, but with a more favorable safety profile, particularly concerning renal function.

Table 1: Comparative Efficacy of Intravenous this compound vs. Indomethacin

| Study / Meta-analysis | Number of Infants | Ibuprofen Closure Rate | Indomethacin Closure Rate | p-value / Notes |

| Van Overmeire et al.[7] | 148 | 70% (52/74) | 66% (49/74) | p = 0.41 |

| Lago et al.[7] | 175 | 73% (69/94) | 69% (56/81) | Not significant |

| Su et al. (2003)[8] | 63 | 84.4% (27/32) | 80.6% (25/31) | Not significant |

| Meta-analysis (2005)[9][10] | 566 (9 trials) | No significant difference | No significant difference | p = 0.70 |

| Observational Study (2013)[11] | 179 | 51-60%¹ | 69% | p = 0.21 (no difference among groups) |

| RCT (2020)[12] | 70 | 77.1% (after 2 courses) | 68.0% (after 2 courses) | p = 0.716 |

| ¹ Closure rates for ibuprofen arginine (51%) and ibuprofen tromethamine (60%) salts. |

Table 2: Comparative Safety Profile: this compound vs. Indomethacin